4-吡啶丁酸

描述

Synthesis Analysis

The synthesis of 4-Pyridinebutanoic acid involves multicomponent reactions, such as the Hantzsch reaction . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2- (1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as a catalyst .Molecular Structure Analysis

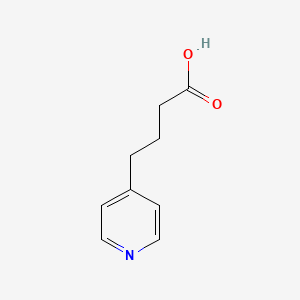

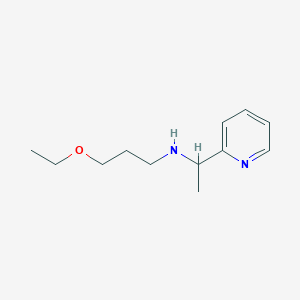

4-Pyridinebutanoic acid has a unique chemical structure with a pyridine ring and a butanoic acid side chain. The molecular formula of 4-Pyridinebutanoic acid is C9H11NO2 .Chemical Reactions Analysis

The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Pyridinebutanoic acid include a boiling point of 365.4±32.0 °C (Predicted), a density of 1.224±0.06 g/cm3 (Predicted), and a pKa of 3.62±0.10 (Predicted) .科学研究应用

Here is a comprehensive analysis of the scientific research applications of 4-Pyridin-4-yl-butyric acid:

Biochemistry: Proteomics Research

4-Pyridin-4-yl-butyric acid is used in proteomics research for studying protein interactions and functions. It serves as a specialty product in various proteomic applications due to its unique molecular structure .

Pharmacology: Inhibitor Synthesis

In pharmacology, this compound is utilized as a reactant for the synthesis of inhibitors, such as NAmPRTase inhibitors and FK866 analogs, which are crucial for NAD salvage inhibition, potentially impacting treatments for various diseases .

Computational Chemistry: Molecular Simulations

The compound is also significant in computational chemistry, where it’s used in molecular simulations with programs like Amber and GROMACS to visualize interactions at the molecular level .

Medicinal Chemistry: Drug Development

It plays a role in the development of new drugs, including HIV-1 protease inhibitors and potential cancer therapeutics targeting PDK1 and protein kinase CK2 .

Organic Chemistry: Suzuki-Miyaura Coupling Reactions

4-Pyridin-4-yl-butyric acid is a reagent used for palladium-catalyzed Suzuki-Miyaura coupling reactions, which are pivotal in creating complex organic molecules .

Chemical Synthesis: Reactant for Modification

This compound acts as a reactant for modifying matriptase inhibitors and facilitating reactions between Weinreb amides and magnesiated oxazoles, which are important processes in chemical synthesis .

安全和危害

作用机制

Target of Action

It’s known that this compound is an impurity of tirofiban , a well-known antiplatelet drug that inhibits the platelet glycoprotein IIb/IIIa receptor.

Biochemical Pathways

It’s known that the compound participates in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that it might influence pathways related to energy metabolism and cellular redox status.

Action Environment

It’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability.

属性

IUPAC Name |

4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEOZJKVMBWJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390202 | |

| Record name | 4-Pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102878-73-9 | |

| Record name | 4-Pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)